molecular formula C8H8Br2 B3037043 1,3-Dibromo-2-ethylbenzene CAS No. 41053-30-9

1,3-Dibromo-2-ethylbenzene

Cat. No.: B3037043
CAS No.: 41053-30-9
M. Wt: 263.96 g/mol
InChI Key: FROIOESJRJZRFO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-ethylbenzene: is an organic compound belonging to the class of halogenated benzenes. It consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions and an ethyl group at the 2 position. The molecular formula of this compound is C8H8Br2 , and it has a molecular weight of 263.96 g/mol .

Mechanism of Action

Target of Action

The primary target of 1,3-Dibromo-2-ethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . The general mechanism involves two steps :

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .

Pharmacokinetics

Benzylic halides typically react via an sn2 pathway for primary halides, and via an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a catalyst can activate halogens to break the aromaticity of benzenes . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-ethylbenzene can be synthesized through the bromination of 2-ethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dibromo-2-ethylbenzene has several applications in scientific research, including:

Comparison with Similar Compounds

    1,2-Dibromo-2-ethylbenzene: Similar structure but with bromine atoms at the 1 and 2 positions.

    1,4-Dibromo-2-ethylbenzene: Similar structure but with bromine atoms at the 1 and 4 positions.

    1,3-Dibromobenzene: Lacks the ethyl group at the 2 position.

Uniqueness: 1,3-Dibromo-2-ethylbenzene is unique due to the presence of both bromine atoms and an ethyl group on the benzene ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other dibromobenzene isomers .

Properties

IUPAC Name

1,3-dibromo-2-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROIOESJRJZRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41053-30-9
Record name 1,3-Dibromo-2-ethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A three necked round-bottom flask was purged with argon and then filled with dry THF (1.2 I), 1,3-dibromo benzene (121 g, 0.514 mol) and ethyl iodide (95.4 g, 0.611 mol). The mixture was cooled to −78° C. and LDA (64.2 g, 0.697 mol) (2 M in THF/n-heptane/ethylbenzene) was added slowly in a way that the temperature didn't rise above −65° C. After stirring for 2.75 h the reaction was poured onto 11 sat. aq NH4Cl solution and stirred vigorously for 20 min. Extraction with DCM (twice) yielded a colorless oil (167 g) which was used in the next step without further purification
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64.2 g
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121 g
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95.4 g
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Synthesis routes and methods II

Procedure details

To a three litre neck round flask charged with 19.30 g of diisopropylamine and 110 mL of THF was added 76 mL of n-BuLi in hexane (2.5 M) in dropwise at −70° C. After addition was finished, the resulting mixture was stirred at the same temp. for 10 min. In another 500 mL three neck round flask, 25 g of 1,3-dibromobenzene and 49.6 g of ethyl iodide was mixed well and cooled to −70° C. The freshly prepared LDA was introduced dropwise to above mixture below −65° C. After the addition was finished, the resulting mixture was stirred for 4 h at the same temp. GCMS showed that the desired product was formed. The reaction was warmed to 0° C. in 30 mins. To the reaction mixture was added 100 mL of sat. ammonium chloride solution to quench the reaction.
Quantity
19.3 g
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reactant
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110 mL
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76 mL
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three
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500 mL
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25 g
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49.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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